ROCK2 Inhibitory Potency of 476281-09-1 vs. Fasudil
In a TR‑FRET‑based enzymatic assay using recombinant N‑terminal GST‑tagged human ROCK2 (residues 5‑554) expressed in baculovirus‑infected Sf9 cells with S6K substrate, 476281‑09‑1 exhibited an IC50 of 3 nM [1]. Under standard kinase inhibition conditions, fasudil (HA‑1077) displays an IC50 of 400 nM against human ROCK2 . The target compound is therefore approximately 133‑fold more potent than fasudil in this comparator set.
| Evidence Dimension | ROCK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM (recombinant human ROCK2, TR‑FRET assay, S6K substrate) |
| Comparator Or Baseline | Fasudil (HA‑1077): IC50 = 400 nM (human ROCK2, standard kinase inhibition conditions) |
| Quantified Difference | ≈ 133‑fold greater potency for 476281‑09‑1 |
| Conditions | Target compound assayed by Charles River Laboratories using GST‑ROCK2 (5‑554) in baculovirus/Sf9 system; fasudil data from Santa Cruz Biotechnology characterization panel. |
Why This Matters
A 133‑fold potency advantage allows 476281‑09‑1 to be used at substantially lower concentrations in cellular and in‑vivo ROCK2 functional studies, reducing the risk of off‑target kinase engagement at the experimental working concentration.
- [1] BindingDB Entry BDBM50597489 (CHEMBL5208605). ROCK2 IC50 = 3 nM. Assay: Inhibition of recombinant N‑terminal GST‑tagged human ROCK2 (5‑554 residues) expressed in baculovirus infected Sf9 cells using S6K substrate. View Source
